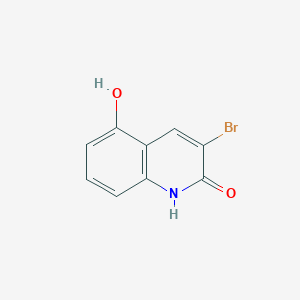
3-bromo-5-hydroxy-2(1H)-quinolinone
概要
説明
3-bromo-5-hydroxy-2(1H)-quinolinone is a chemical compound with the molecular formula C9H6BrNO2 It is a derivative of quinolinone, featuring a bromine atom at the 3-position and a hydroxyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-hydroxy-2(1H)-quinolinone typically involves the bromination of 5-hydroxy-2(1H)-quinolinone. One common method is to react 5-hydroxy-2(1H)-quinolinone with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
3-bromo-5-hydroxy-2(1H)-quinolinone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The bromine atom can be reduced to form 5-hydroxy-2(1H)-quinolinone.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: 5-hydroxy-2(1H)-quinolinone.
Substitution: Various substituted quinolinone derivatives depending on the nucleophile used.
科学的研究の応用
3-bromo-5-hydroxy-2(1H)-quinolinone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-bromo-5-hydroxy-2(1H)-quinolinone involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.
類似化合物との比較
Similar Compounds
5-bromo-2-hydroxy-3-picoline: Similar in structure but with a different substitution pattern.
5-hydroxy-2(1H)-quinolinone: Lacks the bromine atom at the 3-position.
3-bromo-2-hydroxyquinoline: Similar but with the hydroxyl group at a different position.
Uniqueness
3-bromo-5-hydroxy-2(1H)-quinolinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom and a hydroxyl group on the quinolinone scaffold makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
3-bromo-5-hydroxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-6-4-5-7(11-9(6)13)2-1-3-8(5)12/h1-4,12H,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFNVCCFWPMVSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C(=O)N2)Br)C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


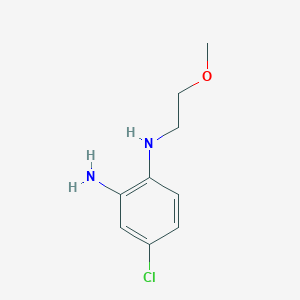
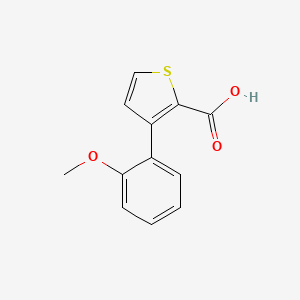
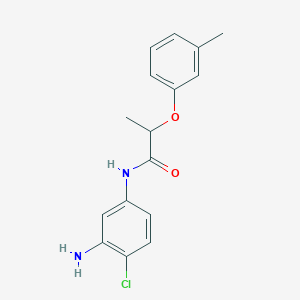
![2-[(3-Methoxypropyl)amino]isonicotinic acid](/img/structure/B1390932.png)
![2-Chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]-aniline](/img/structure/B1390933.png)
![1-[3-(1H-Imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1390935.png)
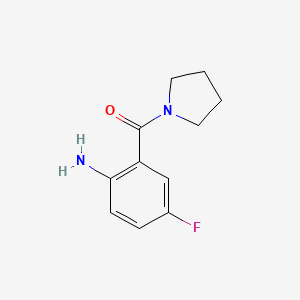


![2-[(1-Methylpiperidin-4-yl)amino]benzoic acid](/img/structure/B1390942.png)
![6-Chloro-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1390944.png)
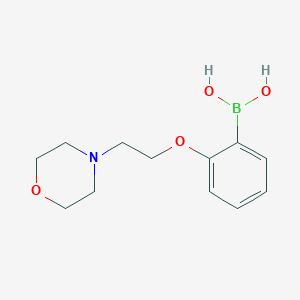
![2-[2-(1-Naphthyloxy)ethyl]piperidine](/img/structure/B1390947.png)
![1H-indol-3-yl[(3-methylbutyl)amino]acetic acid](/img/structure/B1390949.png)
